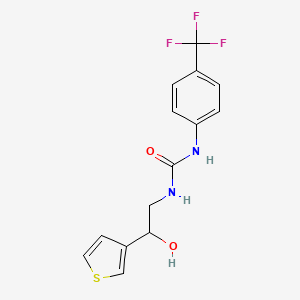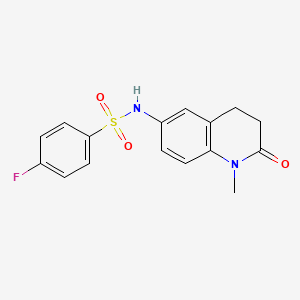
1-(5-Bromo-1H-imidazol-2-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-1H-imidazol-2-yl)ethanone hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine atom at the 5-position of the imidazole ring and an ethanone group at the 2-position, with the hydrochloride salt form enhancing its solubility in water.
Mechanism of Action
Target of Action
The compound 1-(5-Bromo-1H-imidazol-2-yl)ethanone hydrochloride is an imidazole derivative . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with . For instance, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can interfere with inflammatory processes or tumor growth
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways depending on their specific biological activity . For example, antimicrobial imidazole derivatives might disrupt essential biochemical pathways in bacteria or fungi, leading to their death . Anti-inflammatory imidazole derivatives could interfere with biochemical pathways involved in inflammation, reducing symptoms
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and therapeutic efficacy. Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution . .
Result of Action
The result of a compound’s action at the molecular and cellular level depends on its mode of action and the biochemical pathways it affects. For instance, an antimicrobial imidazole derivative might cause bacterial or fungal cells to die, while an anti-inflammatory imidazole derivative could reduce inflammation at the cellular level
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For example, factors such as pH, temperature, and the presence of other substances can affect a compound’s solubility, stability, and interaction with its targets. Imidazole derivatives are generally stable and highly soluble in water and other polar solvents, which can influence their action and efficacy . .
Preparation Methods
The synthesis of 1-(5-Bromo-1H-imidazol-2-yl)ethanone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-1H-imidazole.
Bromination: The imidazole ring is brominated at the 5-position using bromine or a brominating agent under controlled conditions.
Acylation: The brominated imidazole is then subjected to acylation with ethanoyl chloride (acetyl chloride) in the presence of a base such as pyridine to introduce the ethanone group at the 2-position.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions to control the regioselectivity and minimize by-products.
Chemical Reactions Analysis
1-(5-Bromo-1H-imidazol-2-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-1H-imidazol-2-yl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: It has potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound is used in the development of agrochemicals and materials science for its unique chemical properties.
Comparison with Similar Compounds
1-(5-Bromo-1H-imidazol-2-yl)ethanone hydrochloride can be compared with other imidazole derivatives such as:
1-(1H-Imidazol-2-yl)ethanone: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-1H-imidazole: Lacks the ethanone group, affecting its solubility and interaction with biological targets.
1-(5-Chloro-1H-imidazol-2-yl)ethanone hydrochloride: Substitution of bromine with chlorine alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(5-bromo-1H-imidazol-2-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O.ClH/c1-3(9)5-7-2-4(6)8-5;/h2H,1H3,(H,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKYIFMQKNGZKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(N1)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2362715.png)
![10-{3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2362716.png)

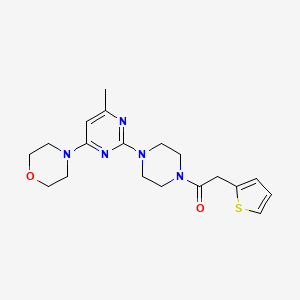
![methyl 4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzoate](/img/structure/B2362723.png)
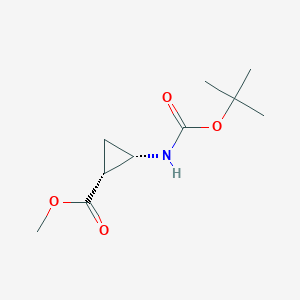
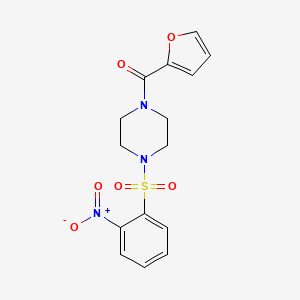
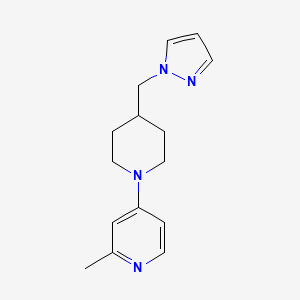
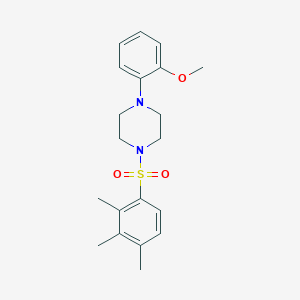
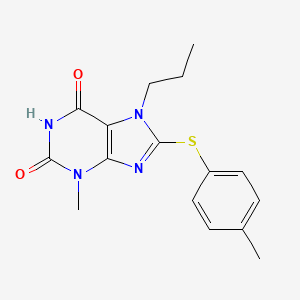
![5-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2362733.png)
